molecular formula C24H21N7O3 B14974064 3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B14974064
M. Wt: 455.5 g/mol
InChI Key: LKFIFWCIMNMWIR-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the attachment of the benzamide moiety. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization focuses on minimizing by-products and maximizing the efficiency of each reaction step .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly for its kinase inhibitory activity, which is relevant in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, it prevents their activity, leading to altered cellular functions. This mechanism is particularly relevant in the context of cancer, where kinase inhibitors can block the proliferation of tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C24H21N7O3

Molecular Weight

455.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C24H21N7O3/c1-15-9-21(28-24(32)16-10-18(33-2)12-19(11-16)34-3)31(29-15)23-20-13-27-30(22(20)25-14-26-23)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,28,32)

InChI Key

LKFIFWCIMNMWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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